2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine
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Overview
Description
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine is a heterocyclic compound with a molecular formula of C₁₃H₁₅N₃ and a molecular weight of 213.28 g/mol . This compound belongs to the indazole family, which is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties .
Preparation Methods
The synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine can be achieved through various synthetic routes. One common method involves the reaction of o-aminobenzonitriles with organometallic reagents to form ketimine intermediates, which are then cyclized to produce the indazole core . Another approach includes the radical allyl bromination of indazol-4-one at position 7, followed by nucleophilic substitution with azide . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, such as the replacement of bromine with azide.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and sodium azide for nucleophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as anti-inflammatory and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer and antihypertensive agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . This inhibition can lead to anti-inflammatory effects.
Comparison with Similar Compounds
2-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine can be compared with other indazole derivatives, such as:
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its high anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
929973-71-7 |
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Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydroindazol-5-amine |
InChI |
InChI=1S/C13H15N3/c14-11-6-7-13-10(8-11)9-16(15-13)12-4-2-1-3-5-12/h1-5,9,11H,6-8,14H2 |
InChI Key |
MGWRNTTUHOKURO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN(C=C2CC1N)C3=CC=CC=C3 |
Origin of Product |
United States |
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